- Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditionsBulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128,
Cas no 930-55-2 (1-Nitrosopyrrolidine)

1-Nitrosopyrrolidine structure
Nome del prodotto:1-Nitrosopyrrolidine
1-Nitrosopyrrolidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyrrolidine, 1-nitroso-
- 1-Nitrosopyrrolidine
- 1-NITROSOPYRROLIDINE,LIGHT-YELLOW OIL
- N-Nitrosopyrrolidine
- N-Nitrosopyrrolidine Solution
- NPYR
- NSC 18797
- 1-Nitrosopyrrolidine (ACI)
- RCRA waste number U180
- C19285
- AI3-62030
- N-Nitrosopyrrolidin
- N-NITROSOPYRROLIDINE [HSDB]
- NCGC00249214-01
- D82025
- Tetrahydro-N-nitroso-Pyrrole
- SY115826
- DTXSID8021062
- N-PYR
- Pyrrole, tetrahydro-N-nitroso-
- RCRA waste no. U180
- NCGC00256421-01
- Tox21_302913
- HSDB 5116
- FT-0633121
- Q22138421
- Pyrrolidine, nitroso-
- WLN: T5NTJ ANO
- 1-Nitrosopyrrolidine, 99%
- Tox21_202356
- 1-Nitrosopyrrolidine-d4
- NCGC00259905-01
- N-Nitrosopyrrolidine 10 microg/mL in Methanol
- N-Nitroso-pyrrolidine
- SZ4J5WK201
- Nitroso-Pyrrolidine
- NSC18797
- NS00010284
- MFCD00003166
- InChI=1/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H
- CHEBI:82362
- 930-55-2
- N-Nitrosopyrrolidine (NPYR)
- CCRIS 478
- 1-Pyrrolidinamine, N-nitroso-
- No-pyr
- AKOS006227868
- CHEMBL351175
- N-Nitroso-1-Pyrrolidinamine
- 57371-40-1
- Nitrosopyrrolidine
- WNYADZVDBIBLJJ-UHFFFAOYSA-N
- N-NITROSOPYRROLIDINE [IARC]
- BRN 0107615
- SCHEMBL606668
- EINECS 213-218-8
- BS-17894
- EN300-1296527
- Pyrrolidine, 1-nitroso-; 1-Nitrosopyrrolidine; N-Nitrosopyrrolidine; NPYR; NSC 18797
- UNII-SZ4J5WK201
- N-Nitrosopyrrolidine 100 microg/mL in Methanol
- DTXCID701062
- 1219802-09-1
- 5-20-01-00521 (Beilstein Handbook Reference)
- N-NITROSOPYRROLIDINE [MI]
- 35884-45-8
- N-Nitrosopyrrolidin [German]
- n-nitrosopyrrolidine-d8
- NSC-18797
- 1-nitroso-Pyrrolidine
- CAS-930-55-2
- DB-057363
-
- MDL: MFCD00003166
- Inchi: 1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2
- Chiave InChI: WNYADZVDBIBLJJ-UHFFFAOYSA-N
- Sorrisi: O=NN1CCCC1
Proprietà calcolate
- Massa esatta: 100.06400
- Massa monoisotopica: 100.063662883g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 7
- Conta legami ruotabili: 1
- Complessità: 68.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.7Ų
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Liquido giallo
- Densità: 1.085 g/mL at 25 °C(lit.)
- Punto di ebollizione: 214 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 208,4 ° f
Celsius: 98 ° c - Indice di rifrazione: n20/D 1.489(lit.)
- PSA: 32.67000
- LogP: 0.70150
- Solubilità: dissolvere in acqua
1-Nitrosopyrrolidine Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302,H351
- Dichiarazione di avvertimento: P281
- Numero di trasporto dei materiali pericolosi:2810
- WGK Germania:3
- Codice categoria di pericolo: 40
- RTECS:UY1575000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
- PackingGroup:III
- Frasi di rischio:R40
- Classe di pericolo:6.1(b)
- Tossicità:LD50 orally in rats: 900 mg/kg (Druckrey)
1-Nitrosopyrrolidine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-Nitrosopyrrolidine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY115826-1g |
1-Nitrosopyrrolidine |
930-55-2 | ≥97% | 1g |
¥42.00 | 2024-07-10 | |
TRC | N545950-1g |
1-Nitrosopyrrolidine |
930-55-2 | 1g |
$ 80.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98840-25g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 25g |
¥922.0 | 2022-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD145261-500g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 500g |
¥9178.0 | 2023-09-01 | |
TRC | N545950-5g |
1-Nitrosopyrrolidine |
930-55-2 | 5g |
$ 181.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98840-5g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 5g |
¥223.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98840-1g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 1g |
¥69.0 | 2022-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD145261-10g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 10g |
¥249.0 | 2024-04-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208668-1 g |
1-Nitrosopyrrolidine, |
930-55-2 | 1g |
¥978.00 | 2023-07-11 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY115826-5g |
1-Nitrosopyrrolidine |
930-55-2 | ≥97% | 5g |
¥155.00 | 2024-07-10 |
1-Nitrosopyrrolidine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ; 5 min, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Silica , Sodium nitrite , Sulfuric acid (silica gel bound) Solvents: Dichloromethane ; 10 min, rt
1.2 Solvents: Dichloromethane
1.3 Reagents: Sodium sulfate ; 20 min, rt
1.2 Solvents: Dichloromethane
1.3 Reagents: Sodium sulfate ; 20 min, rt
Riferimento
- Silica sulfuric acid/NaNO2 as a novel heterogeneous system for the chemoselective N-nitrosation of secondary amines under mild conditionsSynlett, 2002, (10), 1621-1624,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: 2-Nitropropane , Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ; 12 h, 80 °C
Riferimento
- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-NitrosationACS Catalysis, 2019, 9(10), 9216-9221,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 5 min, rt
Riferimento
- N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditionsSynthetic Communications, 2010, 40(5), 654-660,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Ferric nitrate Solvents: Acetonitrile ; 8 h, 70 °C
Riferimento
- Synthesis method of N-nitrosation product of secondary amine by electrolysis, China, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt
Riferimento
- Versatile New Reagent for Nitrosation under Mild ConditionsOrganic Letters, 2021, 23(9), 3253-3258,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , 1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ; 0 °C; 70 min, rt
Riferimento
- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditionsMonatshefte fuer Chemie, 2012, 143(3), 467-470,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Silica , Sodium nitrite , Nafion H Solvents: Dichloromethane , Water ; 30 min, rt
Riferimento
- The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditionsTetrahedron Letters, 2003, 44(16), 3345-3349,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Silica , Sodium nitrite , Trichloromelamine Solvents: Dichloromethane , Water ; 15 min, rt
Riferimento
- Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Water , Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ; 15 min, rt
Riferimento
- Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditionsHelvetica Chimica Acta, 2006, 89(12), 2922-2926,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Silica , Sodium nitrate , Water , Poly(sulfonyl-1,3-phenylenesulfonylimino-1,2-ethanediylimino) (brominated) Solvents: Dichloromethane ; 3 min, rt
Riferimento
- Facile N-nitrosation of secondary amines using poly(N,N'-dibromo-N-ethylene-benzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide/NaNO2 under mild conditionsLetters in Organic Chemistry, 2013, 10(3), 204-208,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ; rt
Riferimento
- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4)Synthesis, 2003, (10), 1591-1597,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt
Riferimento
- A versatile new reagent for nitrosation under mild conditionsChemRxiv, 2021, 1, 1-6,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium nitrite Catalysts: Bismuth trichloride Solvents: Dichloromethane ; 25 min, rt
Riferimento
- Bismuth chloride-sodium nitrite. A novel reagent for chemoselective N-nitrosationSynthetic Communications, 2009, 39(4), 604-612,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , 1-Butyl-3-methylimidazolium nitrate Solvents: Water ; 5 °C; 30 min, 5 - 25 °C
Riferimento
- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary aminesJournal of the Iranian Chemical Society, 2011, 8(3), 857-861,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Trichloroisocyanuric acid , Silica , Sodium nitrite Solvents: Dichloromethane
Riferimento
- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditionsSynlett, 2002, (6), 1002-1004,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium perchlorate , Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Acetonitrile ; 4 h, 70 °C
Riferimento
- Electrochemical Nonacidic N-Nitrosation/N-Nitration of Secondary Amines through a Biradical Coupling ReactionAdvanced Synthesis & Catalysis, 2020, 362(22), 5036-5043,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Sodium nitrite Solvents: Dichloromethane ; 1 h, rt
Riferimento
- A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditionsJournal of Chemical Research, 2003, (10), 626-627,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; rt
Riferimento
- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Silica , Sodium nitrite , 2-Chloro-1-methylpyridinium iodide Solvents: Hexane , Water ; 0.5 h, rt
Riferimento
- Mukaiyama reagent/NaNO2/wet SiO2 as a mild and heterogeneous reagent system for the N-nitrosation of amines and preparation of azides from hydrazinesTetrahedron Letters, 2015, 56(41), 5613-5615,
1-Nitrosopyrrolidine Preparation Products
1-Nitrosopyrrolidine Letteratura correlata
-
1. Source characterization and removal of N-nitrosamine precursors during activated sludge treatmentXiaolu Zhang,Daekyun Kim,David L. Freedman,Tanju Karanfil Environ. Sci.: Water Res. Technol. 2020 6 2432
-
Xiaofang Zeng,Weidong Bai,Yanping Xian,Hao Dong,Donghui Luo Anal. Methods 2016 8 5248
-
Yu Zhou,Jing Yang,Jia Yuan Yang,Fang Na Gu,Ying Wang,Jian Hua Zhu J. Mater. Chem. 2011 21 13895
-
Sadagopan Krishnan,Eli G. Hvastkovs,Besnik Bajrami,Ingela Jansson,John B. Schenkman,James F. Rusling N-nitrosopyrrolidine. Sadagopan Krishnan Eli G. Hvastkovs Besnik Bajrami Ingela Jansson John B. Schenkman James F. Rusling Chem. Commun. 2007 1713
-
Wei-Hsiang Chen,Ya-Ciao Yang,Ya-Hong Wang,Chi-Min Li,Kun-Yi Lin,Jie-Chung Lou Environ. Sci.: Processes Impacts 2015 17 2092
930-55-2 (1-Nitrosopyrrolidine) Prodotti correlati
- 6949-28-6(N-Nitroso-di-N-hexylamine)
- 7068-83-9(N-Butyl-N-methylnitrosamine)
- 932-83-2(N-Nitrosohexamethylenimine)
- 57371-40-1(1-Nitrosopyrrolidine-d4)
- 13256-06-9(N,N-Diamylnitrosamine)
- 924-16-3(N-Nitrosodibutylamine)
- 20917-49-1(N-Nitrosoheptamethyleneimine)
- 4549-44-4(N-Nitroso-N-ethylbutylamine)
- 84424-96-4(N-Nitroso-N,N-dinonylamine)
- 6335-97-3(nitrosodioctylamine)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-55-2)1-Nitrosopyrrolidine

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:930-55-2)1-Nitrosopyrrolidine

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta